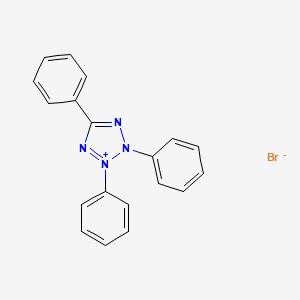

2,3,5-Triphenyltetrazolium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,5-triphenyltetrazol-2-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N4.BrH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSUTKMFUHJPNB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

902-00-1 (Parent) | |

| Record name | Triphenyltetrazolium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60892988 | |

| Record name | 2,3,5-Triphenyltetrazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096-80-6 | |

| Record name | 2,3,5-Triphenyltetrazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyltetrazolium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazolium, 2,3,5-triphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Triphenyltetrazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-triphenyltetrazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLTETRAZOLIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1U1P5FP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,5-Triphenyltetrazolium bromide mechanism of action

An In-depth Technical Guide to the Mechanism and Application of 2,3,5-Triphenyltetrazolium Chloride (TTC)

Introduction: Visualizing Viability

2,3,5-Triphenyltetrazolium chloride, commonly abbreviated as TTC, is a water-soluble, colorless heterocyclic organic compound that has become an indispensable tool in biological and biomedical research.[1] Its primary utility lies in its function as a redox indicator, enabling the straightforward differentiation of living, metabolically active cells and tissues from those that are non-viable.[1][2] This unique capability stems from a visually dramatic chemical transformation: in the presence of a functional electron transport chain, TTC accepts electrons and is reduced to 1,3,5-triphenylformazan (TPF), a vibrant red, water-insoluble compound.[3][4] This guide provides a comprehensive exploration of the core biochemical mechanism of TTC, details its practical applications with field-proven protocols, and discusses the critical parameters that ensure data integrity for researchers, scientists, and drug development professionals.

The Core Mechanism: A Window into Cellular Respiration

The utility of TTC as a viability stain is fundamentally linked to the activity of dehydrogenase enzymes within the mitochondrial respiratory chain. In healthy, respiring cells, these enzymes are central to the process of oxidative phosphorylation, transferring electrons from substrates like NADH and succinate to generate ATP.

Biochemical Transformation

The core reaction involves the reduction of the tetrazolium ring. TTC acts as an artificial electron acceptor, effectively intercepting electrons from the electron transport chain.[5] This reduction converts the colorless, soluble TTC into the intensely colored, insoluble formazan precipitate.[6][7] This process is essentially irreversible, providing a stable endpoint for analysis.[8]

-

TTC (Oxidized State): 2,3,5-Triphenyl-2H-tetrazolium chloride. A water-soluble, colorless salt.

-

TPF (Reduced State): 1,3,5-Triphenylformazan. A water-insoluble, red-colored compound.

The amount of red formazan produced is directly proportional to the overall dehydrogenase activity of the cell or tissue sample, which in turn serves as a robust proxy for cellular viability and metabolic rate.[7][9]

The Enzymatic Engine: Dehydrogenase Activity

Numerous dehydrogenases within the cell can contribute to TTC reduction, but the primary drivers are the enzyme complexes of the mitochondrial electron transport chain.[2] Specifically, NADH dehydrogenases (Complex I) and succinate dehydrogenase (Complex II) are key players. These enzymes transfer hydrogen ions and electrons, which are ultimately captured by TTC.[4] Therefore, a positive TTC stain—the formation of the red formazan—is indicative of an intact and functional mitochondrial respiratory system, a hallmark of a living cell.[10][11] In necrotic or apoptotic cells, these enzymes are denatured or degraded, leaving them incapable of reducing TTC; these tissues consequently remain unstained.[1]

Sources

- 1. Tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 2,3,5-Triphenyl-tetrazolium chloride for microbiology 298-96-4 [merckmillipore.com]

- 4. goldbio.com [goldbio.com]

- 5. youtube.com [youtube.com]

- 6. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Generalized indicator plate for genetic, metabolic, and taxonomic studies with microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3,5-Triphenyl tetrazolium chloride (TTC) reduction as exponential growth phase marker for mammalian cells in culture and for myeloma hybridization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 11. Phytopathology reagents - Triphenyl Tetrazolium Chloride (TTC) Clinisciences [clinisciences.com]

An In-depth Technical Guide to the 2,3,5-Triphenyltetrazolium Formazan Reaction

Abstract

This technical guide provides a comprehensive exploration of the 2,3,5-Triphenyltetrazolium Chloride (TTC) formazan reaction, a cornerstone biochemical assay for assessing metabolic activity. Moving beyond a simple recitation of protocols, this document delves into the core mechanistic principles, explains the causal links between experimental design and outcomes, and offers field-proven insights for its application in both qualitative tissue viability analysis and quantitative cell-based assays. We will examine the critical role of mitochondrial dehydrogenases, dissect detailed experimental workflows for infarct delineation and cytotoxicity screening, and provide the necessary technical considerations to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful yet elegantly simple reaction in their work.

The Biochemical Core: Unveiling the Formazan Reaction

The utility of 2,3,5-Triphenyltetrazolium Chloride (TTC) is anchored in its function as a redox indicator.[1][2] In its oxidized state, TTC is a water-soluble, colorless salt. However, in the presence of biologically active reducing agents, it undergoes an irreversible reduction to form 1,3,5-triphenylformazan (TPF).[3][4] This formazan product is a vibrant red, water-insoluble compound, providing a clear and direct visual readout of metabolic activity.[5][6]

The biological engine driving this transformation is the cellular respiratory chain, specifically the dehydrogenase enzymes.[2][6][7] While early assumptions pointed to cytochrome c oxidase, it is now understood that TTC primarily accepts electrons from dehydrogenases, with a significant contribution from Complex I (NADH dehydrogenase) of the mitochondrial electron transport chain.[5][8][9] Viable, metabolically active cells with intact mitochondrial function readily supply the necessary reducing equivalents, such as NAD(P)H, to facilitate the reduction of TTC to its red formazan precipitate.[10][11]

An important mechanistic nuance is the role of oxygen. The initial product of TTC reduction can be rapidly reoxidized by molecular oxygen. Therefore, the generation of the stable, red formazan product occurs most efficiently under anaerobic or hypoxic conditions, where this competing reoxidation is minimized.[5][8][9]

Caption: Mechanism of TTC reduction to formazan by mitochondrial dehydrogenases.

Application I: Delineation of Infarcted Tissue

One of the most powerful and widespread applications of TTC staining is the macroscopic visualization and assessment of ischemic tissue injury, particularly in preclinical models of myocardial and cerebral infarction.[7][12][13]

Principle of Operation & Causality

The scientific rationale is direct and robust: healthy, viable tissue possesses active dehydrogenase enzymes and thus stains a deep red due to formazan production.[7][14] In contrast, infarcted tissue, which has undergone necrotic cell death, suffers from compromised mitochondrial integrity and a loss of enzymatic activity.[13] Consequently, this damaged tissue is incapable of reducing TTC and remains unstained, appearing pale white or gray.[7] This stark color contrast allows for the simple, rapid, and cost-effective delineation of the infarct core from the surrounding viable tissue.[13][14] This method provides a self-validating system, as the healthy tissue in the same sample serves as an intrinsic positive control.

Field-Validated Experimental Protocol: TTC Staining of Rodent Brain Slices

This protocol is adapted from established methodologies for assessing cerebral infarct volume following middle cerebral artery occlusion (MCAO) in rats.[15][16]

A. Reagent Preparation:

-

TTC Solution (1-2% w/v): Shortly before use, dissolve 1 g to 2 g of 2,3,5-Triphenyltetrazolium Chloride in 100 mL of physiological saline or phosphate-buffered saline (PBS).

-

pH Adjustment: Ensure the final pH of the solution is physiological, approximately 7.4. An acidic TTC solution can cause tissue artifacts.[17]

-

Protection from Light: TTC is light-sensitive.[15] Prepare the solution in a foil-wrapped bottle and keep it protected from light throughout the procedure.

B. Staining Procedure:

-

Tissue Harvesting: Following the experimental endpoint, euthanize the animal and carefully excise the brain.

-

Chilling (Optional but Recommended): To facilitate clean slicing, the brain can be placed in a freezer at -20°C for up to 20 minutes. This firms the tissue without causing significant freezing artifacts for this application.[15]

-

Sectioning: Place the brain in a brain matrix slicer and cut coronal sections of a consistent thickness (e.g., 2 mm).

-

Incubation: Immediately immerse the fresh slices in the prepared TTC solution in a petri dish. Ensure all surfaces are in contact with the solution.

-

Temperature and Duration: Incubate the slices at 37°C for 20-30 minutes in the dark (e.g., in an incubator).[15][16]

-

Documentation: Following incubation, remove the slices, gently blot excess solution, and photograph them immediately for subsequent image analysis and infarct volume quantification.

Caption: Experimental workflow for TTC staining of brain tissue to assess infarct volume.

Application II: Quantitative Analysis of Cell Viability & Cytotoxicity

The TTC formazan reaction can be adapted into a quantitative, colorimetric assay analogous to the more common MTT assay.[18][19] This application is fundamental in drug discovery and toxicology for screening compound libraries and determining dose-response curves.

Principle of Operation & Causality

In a cell culture setting, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10][11][19] When cells are exposed to a cytotoxic agent that impairs mitochondrial function or induces cell death, their collective ability to reduce TTC diminishes.[10] This reduction in formazan production can be quantified by dissolving the insoluble red crystals in an organic solvent and measuring the absorbance of the resulting solution using a spectrophotometer or microplate reader. The darker the resulting solution, the greater the number of viable cells.[11]

Standardized Protocol: 96-Well Plate Cytotoxicity Assay

This protocol provides a framework for assessing the effect of a test compound on the viability of adherent cells.

A. Reagent Preparation:

-

TTC Stock Solution (5 mg/mL): Dissolve TTC in sterile PBS (pH 7.4) to a concentration of 5 mg/mL. Filter-sterilize this solution through a 0.2 µm filter and store at 4°C, protected from light.[11]

-

Solubilization Solution: Dimethyl sulfoxide (DMSO) or acidified isopropanol are commonly used to dissolve the formazan crystals.[10][19][20]

B. Assay Procedure:

-

Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to a serial dilution of the test compound and appropriate controls (e.g., vehicle control, untreated control, blank media). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

TTC Addition: Add 10-20 µL of the 5 mg/mL TTC stock solution to each well (final concentration ~0.5 mg/mL) and gently mix.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form. The optimal time depends on the cell type and its metabolic rate.[20]

-

Formazan Solubilization: Carefully remove the culture medium from the wells without disturbing the formazan crystals. Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well.[10]

-

Mixing: Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan.[10]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader.

Data Presentation & Key Parameters

All quantitative data should be summarized for clarity and comparison.

| Parameter | Recommended Value | Rationale & Field Insights |

| Primary Wavelength | 570 nm | This is near the absorbance maximum for formazan dissolved in most organic solvents, providing a robust signal.[10][19] |

| Reference Wavelength | 630 nm or higher | Used to subtract background absorbance from imperfections in the plate, fingerprints, etc., increasing data accuracy.[10] |

| Incubation Time (TTC) | 2 - 4 hours | Must be optimized. Too short leads to a weak signal; too long can lead to cytotoxicity from the reagent itself.[19][20] |

| Formazan Solvent | DMSO, Isopropanol | DMSO is highly effective at dissolving the formazan crystals.[20] Ensure complete solubilization for accurate readings. |

| Controls | Blank, Vehicle, Untreated | Essential for calculating background, determining solvent effects, and establishing the 100% viability baseline.[10] |

Technical Considerations for Trustworthy & Robust Data

-

Reagent Integrity: Always use high-purity TTC. Prepare solutions fresh or store them properly—refrigerated and protected from light—as TTC can degrade, leading to high background signals.[15][17][21]

-

Cellular Context: The rate of formazan production is dependent on the metabolic state of the cells, which can be influenced by culture age, glucose concentration in the medium, and other stressors.[22][23] Standardize these conditions across experiments to ensure comparability.

-

pH is Critical: The pH of the TTC solution and the final formazan solution can impact the reaction and the absorbance spectrum, respectively. Maintain a physiological pH during incubation and be aware that acidic solvents can alter the formazan absorbance peak.[17][24][25]

-

Assay Linearity: For quantitative assays, it is crucial to establish a linear relationship between cell number and formazan production for your specific cell line.[20] This validates that the signal is within the dynamic range of the assay.

Conclusion

The 2,3,5-Triphenyltetrazolium formazan reaction is more than a simple colorimetric test; it is a direct window into the fundamental process of cellular respiration. Its versatility allows for elegant application in both the macroscopic assessment of tissue health and the high-throughput, quantitative screening of cellular viability. By understanding the core biochemical mechanism and adhering to validated protocols and best practices, researchers can confidently employ this technique to generate reliable, reproducible, and insightful data in a vast range of biomedical and drug development applications.

References

-

Rich, P. R., & Bonner, W. D., Jr. (2001). The sites of interaction of triphenyltetrazolium chloride with mitochondrial respiratory chains. FEMS Microbiology Letters, 198(2), 155–160. [Link]

-

Rich, P. R., & Bonner, W. D., Jr. (2001). The sites of interaction of triphenyltetrazolium chloride with mitochondrial respiratory chains. PubMed, 11378512. [Link]

-

JoVE. (n.d.). A Microscopic 2,3,5-Triphenyltetrazolium Chloride Assay for Accurate and Reliable Analysis of Myocardial Injury. Journal of Visualized Experiments. [Link]

-

Karrer, G., Starfinger, U., & Hall, M. (2016). A standard protocol for testing viability with the Triphenyl Tetrazolium Chloride (TTC) Test. Julius-Kühn-Archiv, (455), 65. [Link]

-

Rich, P. R., & Bonner, W. D. (2001). The sites of interaction of triphenyltetrazolium chloride with mitochondrial respiratory chains. FEMS Microbiology Letters, 198(2), 155-160. [Link]

-

Wisdom Library. (n.d.). TTC staining: Significance and symbolism. Wisdom Library. [Link]

-

Isayama, K., Pitts, L. H., & Nishimura, M. C. (1991). Evaluation of 2,3,5-triphenyltetrazolium chloride staining to delineate rat brain infarcts. Stroke, 22(11), 1394-1398. [Link]

-

Benedek, A., Moricz, A., & Lapis, K. (2006). Use of TTC staining for the evaluation of tissue injury in the early phases of reperfusion after focal cerebral ischemia in rats. Brain Research, 1114(1), 167-175. [Link]

-

Sanchez-Bezanilla, S., et al. (2019). Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. Frontiers in Neuroscience, 13, 793. [Link]

-

Karrer, G., Starfinger, U., & Hall, M. (2016). A standard protocol for testing viability with the Triphenyl Tetrazolium Chloride (TTC) Test. CABI Digital Library. [Link]

-

YouTube. (2023). MTT Assay. YouTube. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

ResearchGate. (2006). Use of TTC staining for the evaluation of tissue injury in the early phases of reperfusion after focal cerebral ischemia in rats. Request PDF. [Link]

-

Eyer, K., Hitz, S., & Heinzle, E. (1996). Plant Cell Suspension, Viability Assay, Activity, TTC, Formazan, Stress, Growth. Journal of Chemical Engineering of Japan, 29(4), 706-713. [Link]

-

Paglia, M. G., et al. (2017). Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells. Bio-protocol, 7(2). [Link]

-

CliniSciences. (n.d.). Phytopathology reagents - Triphenyl Tetrazolium Chloride (TTC). CliniSciences. [Link]

-

Engel, O., et al. (2010). TTC staining of damaged brain areas after MCA occlusion in the rat does not constrict quantitative gene and protein analyses. Journal of Neuroscience Methods, 187(1), 84-89. [Link]

-

Joshi, C. N., Jain, S. K., & Murthy, P. S. (2004). An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts. Brain Research Protocols, 13(1), 11-17. [Link]

-

Reiff, M., et al. (2022). Monitoring the photochemistry of a formazan over 15 orders of magnitude in time. Physical Chemistry Chemical Physics, 24(37), 22449-22461. [Link]

-

ResearchGate. (2022). Evaluation of Redox Indicators and the Use of Digital Scanners and Spectrophotometer for Quantification of Microbial Growth in Microplates. Request PDF. [Link]

-

Plumb, J. A., et al. (1989). A study of some variables in a tetrazolium dye (MTT) based assay for cell growth and chemosensitivity. British Journal of Cancer, 59(2), 259-263. [Link]

-

ResearchGate. (2017). Initial color intensity and absorbance spectrum of MTT formazan in different solvents. ResearchGate. [Link]

-

Panov, A., et al. (2016). Substrate-Specific Reduction of Tetrazolium Salts by Isolated Mitochondria, Tissues, and Leukocytes. Biochemistry (Moscow), 81(11), 1265-1275. [Link]

-

BioLab. (2016). TTC Solution, Sterile. BioLab. [Link]

-

Vistica, D. T., et al. (1991). Tetrazolium-based Assays for Cellular Viability: A Critical Examination of Selected Parameters Affecting Formazan Production. Cancer Research, 51(10), 2515-2520. [Link]

-

Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology. Acta Histochemica, 120(3), 159-167. [Link]

-

Landi, M. A., et al. (1991). 2,3,5-Triphenyl tetrazolium chloride (TTC) reduction as exponential growth phase marker for mammalian cells in culture and for myeloma hybridization experiments. Cytotechnology, 6(2), 137-142. [Link]

-

ResearchGate. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Request PDF. [Link]

-

ResearchGate. (2016). What is the appropriate wavelength for MTT assay?. ResearchGate. [Link]

-

Stockert, J. C., et al. (2017). Uptake of the lipophilic MTT formazan into lipid droplets and Golgi apparatus of living HeLa cells treated with sunflower oil. Acta Histochemica, 119(1), 1-9. [Link]

-

ResearchGate. (1991). 2, 3, 5-Triphenyi Tetrazolium Chloride (TTC) reduction as exponential growth phase marker for mammalian cells in culture and for myeloma hybridization experiments. ResearchGate. [Link]

-

Bochner, B. R., & Savageau, M. A. (1977). Generalized indicator plate for genetic, metabolic, and taxonomic studies with microorganisms. Applied and Environmental Microbiology, 33(2), 434-444. [Link]

-

Grela, E., et al. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Journal of Microbiological Methods, 192, 106388. [Link]

-

Tsuchiya, T., et al. (1998). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX, 5(2), 63-79. [Link]

-

ResearchGate. (1975). Studies on the reduction of 2,3,5-triphenyltetrazolium chloride as a viability assay for plant tissue cultures. ResearchGate. [Link]

-

ResearchGate. (2024). A refined TTC assay precisely detects cardiac injury and cellular viability in the infarcted mouse heart. ResearchGate. [Link]

-

National Toxicology Program. (2007). Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program. [Link]

-

ResearchGate. (2016). Substrate-Specific Reduction of Tetrazolium Salts by Isolated Mitochondria, Tissues, and Leukocytes. ResearchGate. [Link]

-

R Discovery. (2003). 166 Preliminary (Phase I) results of a validation study to evaluate the reliability and relevance of two in vitro cytotoxicity assays for predicting rodent and human acute systemic toxicity. R Discovery. [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. nbinno.com [nbinno.com]

- 3. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring the photochemistry of a formazan over 15 orders of magnitude in time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Phytopathology reagents - Triphenyl Tetrazolium Chloride (TTC) Clinisciences [clinisciences.com]

- 7. TTC staining: Significance and symbolism [wisdomlib.org]

- 8. The sites of interaction of triphenyltetrazolium chloride with mitochondrial respiratory chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Use of TTC staining for the evaluation of tissue injury in the early phases of reperfusion after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

- 16. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Microscopic 2,3,5-Triphenyltetrazolium Chloride Assay for Accurate and Reliable Analysis of Myocardial Injury [jove.com]

- 18. youtube.com [youtube.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. A study of some variables in a tetrazolium dye (MTT) based assay for cell growth and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. One moment, please... [biolab.rs]

- 22. jstage.jst.go.jp [jstage.jst.go.jp]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. files01.core.ac.uk [files01.core.ac.uk]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 2,3,5-Triphenyltetrazolium Chloride (TTC) as an Indicator of Cellular Respiration

Foreword: Beyond a Simple Color Change

To the dedicated researcher, the toxicologist, and the drug development professional, the visual transformation of colorless 2,3,5-triphenyltetrazolium chloride (TTC) into a vibrant red formazan is more than a mere colorimetric curiosity. It is a window into the functional integrity of the mitochondrial electron transport chain—the very engine of cellular life. This guide is designed to move beyond simplistic protocols, offering a deep dive into the mechanistic underpinnings, practical nuances, and inherent limitations of the TTC assay. Our goal is to empower you not just to perform the assay, but to master it, ensuring the data you generate is not only reproducible but also mechanistically sound and contextually relevant.

The Biochemical Core: The Why Behind the Red

The utility of TTC as a viability stain is fundamentally linked to the activity of dehydrogenase enzymes within the mitochondrial respiratory chain.[1][2] In healthy, respiring cells, TTC acts as an artificial electron acceptor. The colorless, water-soluble tetrazolium salt is reduced by these enzymes, particularly at Complex I (NADH dehydrogenase) of the electron transport chain, to form 1,3,5-triphenylformazan (TPF).[3][4] This TPF is a water-insoluble, red-colored compound. Consequently, metabolically active tissues with intact mitochondrial function will readily reduce TTC and stain a deep red, while necrotic or non-viable tissues, where these enzymes are denatured or degraded, will remain unstained or pale.[1][5]

It is a common misconception that TTC directly competes with oxygen at the level of cytochrome c oxidase (Complex IV). However, evidence suggests that TTC reduction primarily occurs upstream, accepting electrons from low-potential cofactors within the dehydrogenases.[3][4] This distinction is critical for understanding the assay's specificity and potential interferences.

Diagram: The Mechanism of TTC Reduction in the Mitochondria

Caption: TTC reduction by mitochondrial dehydrogenases to form red formazan.

Applications in Research and Development

The TTC assay's versatility makes it a valuable tool across various scientific disciplines, from fundamental research to preclinical studies.

Assessment of Tissue Viability and Infarct Sizing

A primary application of TTC staining is in the macroscopic identification and quantification of ischemic damage in tissues, particularly in models of myocardial and cerebral infarction.[5][6]

-

Myocardial Infarction: In experimental cardiology, TTC staining is a gold-standard method for delineating the area at risk and the infarcted myocardium.[7] Healthy, viable heart muscle stains a deep red due to the presence of active lactate dehydrogenase, while the infarcted region, lacking enzymatic activity, remains a pale white or yellowish color.[1][7]

-

Cerebral Ischemia: Similarly, in neuroscience research, TTC staining is used to visualize and quantify the volume of cerebral infarcts following experimental stroke.[5][8] The clear demarcation between the stained (healthy) and unstained (infarcted) tissue allows for accurate assessment of neuroprotective strategies.

Cell Viability and Cytotoxicity Assays

In cell culture-based assays, TTC can be used as a colorimetric indicator of cell viability and metabolic activity.[9][10] This application is particularly useful in drug discovery and toxicology for screening compounds that may impact cellular respiration. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Seed Viability Testing

In agricultural and botanical sciences, the TTC test is a rapid and reliable method for determining seed viability.[2][12] The staining pattern of the embryo provides a clear indication of its germination potential, offering a significant time advantage over traditional germination tests.[2]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. It is crucial to understand that optimal conditions, such as TTC concentration and incubation time, may require empirical determination for specific cell types or tissues.

Protocol for TTC Staining of Tissue Slices (e.g., Heart, Brain)

This protocol is adapted for the macroscopic evaluation of infarct size.

Materials:

-

2,3,5-Triphenyltetrazolium chloride (TTC) powder

-

Phosphate-buffered saline (PBS) or Tris-HCl buffer (pH 7.4)

-

Formalin (10%) for fixation

-

Sharp blades or a tissue slicer

Procedure:

-

Tissue Preparation: Immediately after sacrificing the animal, excise the tissue of interest (e.g., heart or brain) and place it in ice-cold saline. For heart tissue, it is often frozen at -20°C for 20-30 minutes to facilitate uniform slicing.[5][13]

-

Slicing: Cut the tissue into uniform slices of 2-3 mm thickness.[13] Consistent slice thickness is critical for accurate volumetric analysis.

-

Staining Solution Preparation: Prepare a 0.5% to 2% (w/v) solution of TTC in PBS or Tris-HCl buffer (pH 7.4).[8][13] A common concentration is 1%. The solution should be freshly prepared and protected from light, as TTC is light-sensitive.[1][14] Pre-warm the solution to 37°C.[13]

-

Incubation: Immerse the tissue slices in the pre-warmed TTC solution. Ensure the slices are fully submerged. Incubate at 37°C for 15-30 minutes in the dark.[13] Gently agitate every 10 minutes to ensure even staining. The optimal incubation time can vary depending on the tissue type and thickness.

-

Termination and Fixation: Once a clear color contrast develops between the viable (red) and necrotic (white) tissue, remove the slices from the TTC solution. The reaction can be stopped by transferring the slices to 10% formalin.[13] This also serves to fix the tissue for subsequent imaging and analysis.

-

Imaging and Analysis: Photograph the stained slices as soon as possible. The areas of viable and infarcted tissue can then be quantified using image analysis software.

Diagram: Workflow for Tissue Infarct Sizing with TTC

Caption: Standard workflow for TTC staining of tissue slices.

Protocol for Quantitative Cell Viability Assay

This protocol is designed for a 96-well plate format and is suitable for high-throughput screening.

Materials:

-

Cells cultured in a 96-well plate

-

TTC solution (e.g., 10 g/L in sterile PBS)[14]

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[14][15]

-

Microplate reader

Procedure:

-

Cell Plating and Treatment: Plate cells at a desired density in a 96-well plate and allow them to adhere. Treat the cells with the compounds of interest for the desired duration.

-

TTC Addition: Following treatment, remove the culture medium and add the TTC solution to each well. The volume should be sufficient to cover the cells (e.g., 100 µL).

-

Incubation: Incubate the plate at 37°C for 1-4 hours. The optimal time will depend on the cell type and metabolic rate. The incubation should be carried out in the dark.

-

Formazan Solubilization: After incubation, carefully remove the TTC solution. Add a solubilizing agent such as DMSO to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[16]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader. The absorbance maximum for formazan is typically around 485 nm.[14][17]

-

Data Analysis: The absorbance values are directly proportional to the number of viable, metabolically active cells. Cell viability can be expressed as a percentage relative to an untreated control.

| Parameter | Tissue Staining | Cell Viability Assay |

| TTC Concentration | 0.5% - 2% (w/v) | 5 - 10 g/L (0.5% - 1%) |

| Incubation Time | 15 - 30 minutes | 1 - 4 hours |

| Temperature | 37°C | 37°C |

| Endpoint | Macroscopic color change | Spectrophotometric reading (Absorbance at ~485 nm) |

| Quantification | Image analysis of stained area | Absorbance proportional to cell number |

Table 1: Comparison of Key Parameters for TTC Assays

Trustworthiness and Limitations: A Critical Perspective

While the TTC assay is a powerful tool, its effective use requires an awareness of its limitations. A trustworthy protocol is one that acknowledges and controls for these variables.

-

Timing is Critical: In the context of infarction, the TTC method may not reliably detect damage in cases of very early ischemia (less than 9 hours post-event).[18][19] This is because a significant amount of time is required for the dehydrogenase enzymes to be lost from the damaged tissue.

-

Post-mortem Interval (PMI): The stainability of tissues with TTC decreases as the post-mortem interval increases.[18][19] For forensic applications, the method is most reliable within 1.5 days after death.[18]

-

Anaerobic Conditions: The final, stable red formazan product is formed most efficiently under anaerobic conditions. In the presence of oxygen, an unstable intermediate of TTC reduction can be rapidly reoxidized, preventing the formation of the red precipitate.[4] This is generally not a concern in necrotic tissue but can be a factor in interpreting results from living cells.

-

Not a Measure of Dormancy: In some biological systems, such as seeds or certain buds, a lack of TTC staining may indicate dormancy rather than cell death.[20] In such cases, a secondary stain like Evans Blue may be necessary to distinguish between dormant and dead tissues.[20]

-

Compound Interference: In drug screening applications, the test compounds themselves may interfere with the TTC reduction reaction, leading to false-positive or false-negative results. Appropriate controls are essential.

Conclusion: An Indispensable Tool When Used with Expertise

The 2,3,5-triphenyltetrazolium chloride assay remains an indispensable, cost-effective, and rapid method for assessing cellular respiration and viability. Its strength lies in its direct link to mitochondrial function, providing a clear and often quantifiable readout of metabolic integrity. However, as with any scientific technique, its value is maximized when the user possesses a thorough understanding of its biochemical basis, its practical nuances, and its inherent limitations. By approaching the TTC assay not as a black box, but as a dynamic biochemical system, researchers can ensure the generation of high-quality, reliable, and insightful data that stands up to rigorous scientific scrutiny.

References

-

Rich, P. R., & Bonner, W. D. (1978). The sites of interaction of triphenyltetrazolium chloride with mitochondrial respiratory chains. Plant Physiology, 62(5), 834–839. [Link]

-

Starfinger, U., & Karrer, G. (2016). A standard protocol for testing viability with the Triphenyl Tetrazolium Chloride (TTC) Test. Julius-Kühn-Archiv, (455), 18. [Link]

-

Kakimoto, Y., et al. (2013). The effectiveness and limitations of triphenyltetrazolium chloride to detect acute myocardial infarction at forensic autopsy. Legal Medicine, 15(5), 237-241. [Link]

-

Wisdomlib. (2025). TTC staining: Significance and symbolism. Wisdomlib. [Link]

-

Kakimoto, Y., et al. (2013). The effectiveness and limitations of triphenyltetrazolium chloride to detect acute myocardial infarction at forensic autopsy. Kyoto University Research Information Repository. [Link]

-

Rich, P. R., & Bonner, W. D. (1978). The sites of interaction of triphenyltetrazolium chloride with mitochondrial respiratory chains. PubMed. [Link]

-

G-CLONE. (n.d.). TTC Staining Solution. G-CLONE. [Link]

-

Bederson, J. B., et al. (1986). Use of TTC staining for the evaluation of tissue injury in the early phases of reperfusion after focal cerebral ischemia in rats. Journal of Cerebral Blood Flow & Metabolism, 6(2), 170-174. [Link]

-

Li, L., et al. (2025). A Microscopic 2,3,5-Triphenyltetrazolium Chloride Assay for Accurate and Reliable Analysis of Myocardial Injury. Journal of Visualized Experiments. [Link]

-

Lu, J., et al. (2023). The superiority and feasibility of 2,3,5-triphenyltetrazolium chloride-stained brain tissues for molecular biology experiments based on microglial properties. Brain and Behavior, 13(5), e3001. [Link]

-

Wikipedia. (n.d.). Tetrazolium chloride. Wikipedia. [Link]

-

Starfinger, U., & Karrer, G. (2016). A standard protocol for testing viability with the Triphenyl Tetrazolium Chloride (TTC) Test. CABI Digital Library. [Link]

-

Iannello, M., et al. (2017). Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells. Bio-protocol, 7(2). [Link]

-

Pandey, P. K. (2025). What Is the TTC Concept and How Is It Related to the Cohort of Concern and In Silico Systems. PharmaGuru. [Link]

-

Albayrak, N. (2022). Tetrazolium-Based Rapid Colorimetric Assay to Determine Bacteriocin Activity. Journal of Turkish Chemical Society, Section B: Chemical Engineering, 5(1), 1-10. [Link]

-

Kakimoto, Y., et al. (2013). The Effectiveness and Limitations of Triphenyltetrazolium Chloride to Detect Acute Myocardial Infarction at Forensic Autopsy. ResearchGate. [Link]

-

Towill, L. E., & Mazur, P. (1975). Studies on the reduction of 2,3,5-triphenyltetrazolium chloride as a viability assay for plant tissue cultures. Canadian Journal of Botany, 53(11), 1097-1102. [Link]

-

Wang, Y., et al. (2023). A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed. International Journal of Molecular Sciences, 24(19), 14803. [Link]

-

Rufino, C. A., et al. (2017). A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model. Frontiers in Plant Science, 8, 1859. [Link]

-

Wang, Y., et al. (2023). A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed. PubMed. [Link]

-

Lee, J., et al. (2024). Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. Journal of Emerging Investigators. [Link]

-

Höhne, M., & Bornscheuer, U. T. (2012). TTC-based screening assay for ω-transaminases: a rapid method to detect reduction of 2-hydroxy ketones. Applied Microbiology and Biotechnology, 94(6), 1545–1552. [Link]

-

Campos-Bermudez, V. A., & Peñalver, A. (1991). Reduction of 2,3,5-triphenyltetrazolium chloride by the KCN-insensitive, salicylhydroxamic acid-sensitive alternative respiratory pathway of mitochondria from cultured grapevine cells. Plant Cell Reports, 10(11), 579-582. [Link]

-

Chegg. (2022). Solved 5. Why is 2,3,5-triphenyltetrazolium chloride (TC). Chegg.com. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). TTC Assay: A Reliable Method for Seed Viability Testing and Beyond. inno-pharmchem.com. [Link]

-

Fernández, F., et al. (2015). The TTC Technique Might Not Appropriately Test the Physiological Stage of Plant Tissues. CONICET. [Link]

-

Landi, M. A., et al. (1994). 2,3,5-Triphenyl tetrazolium chloride (TTC) reduction as exponential growth phase marker for mammalian cells in culture and for myeloma hybridization experiments. Biotechnology and Applied Biochemistry, 19(2), 145-152. [Link]

-

Al-Dhabaan, F. A. (2019). Correlation between TTC-reducing bacteria and triphenylformazan (TPF) formation. ResearchGate. [Link]

-

Li, L., et al. (2024). A refined TTC assay precisely detects cardiac injury and cellular viability in the infarcted mouse heart. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Triphenyltetrazolium Chloride in Biochemical Assays and Research. inno-pharmchem.com. [Link]

-

Stockert, J. C., et al. (2012). Tetrazolium salts and formazan products in Cell Biology. Acta Histochemica, 114(7), 649-658. [Link]

-

Yang, C. (2014). Threshold of Toxicological Concern – an approach for safety assessment. YouTube. [Link]

-

Onishchenko, A. I., et al. (2023). The study of the yellow tetrazolium salt reduction to formazan in HеLa cells. Voprosy Biologicheskoi, Meditsinskoi i Farmatsevticheskoi Khimii, 26(11), 47-53. [Link]

-

Will, Y., & Dykens, J. A. (2014). Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test. Current Protocols in Toxicology, 61, 25.1.1-25.1.18. [Link]

-

Barrientos, A. (2002). Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays. Current Protocols in Human Genetics, Appendix 3, Appendix 3D. [Link]

-

Ke, Z. (2021). Cellular assays for Target Validation | TTC Considerations in Drug Discovery Series. YouTube. [Link]

-

Hynes, D. M., et al. (2019). Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries. Toxicological Sciences, 172(1), 12–28. [Link]

-

Puglisi, I., et al. (2024). Heterotrophic Soil Microbes at Work: Short-Term Responses to Differentiated Fertilization Inputs. MDPI. [Link]

-

Fazakerley, D. J., et al. (2018). Mitochondrial oxidants, but not respiration, are sensitive to glucose in adipocytes. Journal of Biological Chemistry, 293(19), 7333–7342. [Link]

Sources

- 1. Tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The sites of interaction of triphenyltetrazolium chloride with mitochondrial respiratory chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TTC staining: Significance and symbolism [wisdomlib.org]

- 6. Use of TTC staining for the evaluation of tissue injury in the early phases of reperfusion after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Microscopic 2,3,5-Triphenyltetrazolium Chloride Assay for Accurate and Reliable Analysis of Myocardial Injury [jove.com]

- 8. The superiority and feasibility of 2,3,5‐triphenyltetrazolium chloride–stained brain tissues for molecular biology experiments based on microglial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3,5-Triphenyl tetrazolium chloride (TTC) reduction as exponential growth phase marker for mammalian cells in culture and for myeloma hybridization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. emerginginvestigators.org [emerginginvestigators.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. whservicebio.com [whservicebio.com]

- 14. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. The effectiveness and limitations of triphenyltetrazolium chloride to detect acute myocardial infarction at forensic autopsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]

The Evolution of Cellular Health Interrogation: A Technical Guide to Tetrazolium Salts in Cell Biology

Introduction: The Quest for a Cellular Viability Benchmark

A Historical Odyssey: From Histochemistry to High-Throughput Screening

The story of tetrazolium salts in biology is one of serendipitous discovery and progressive refinement. It begins not in the realm of cell culture, but in the fields of chemistry and histochemistry.

The journey began with the synthesis of the first formazan, a brightly colored compound, by Friese in 1875. This was followed by the oxidation of a formazan to produce the first tetrazolium salt by Von Pechmann and Runge in 1894.[1] For many years, these compounds remained largely a chemical curiosity.

Their biological significance began to emerge in the 1940s, pioneered by the work of George Lakon. While investigating methods to assess the viability of seeds, Lakon initially used toxic selenium salts. Seeking a safer alternative, he turned to tetrazolium salts, discovering that 2,3,5-triphenyltetrazolium chloride (TTC) could effectively stain living tissues in seeds, with the resulting red formazan indicating respiratory activity. This "topographical" tetrazolium test was a significant breakthrough in seed science.

The application of tetrazolium salts soon expanded into histochemistry for the localization of dehydrogenase activity in tissues. However, it was the advent of in vitro cell culture that set the stage for their most impactful application. In 1983, Tim Mosmann described a rapid colorimetric assay for cellular growth and survival using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT.[2] This assay, being simple, quantifiable, and amenable to a 96-well plate format, was a paradigm shift, moving cytotoxicity and proliferation studies from laborious cell counting and radioisotope incorporation to a streamlined, high-throughput process. The MTT assay quickly became a cornerstone of in vitro toxicology and drug discovery.

This innovation sparked the development of subsequent generations of tetrazolium salts, each designed to overcome the limitations of its predecessors. The primary drawback of MTT was the formation of an insoluble formazan product, requiring an additional solubilization step. This led to the creation of salts like XTT, WST-1, and WST-8, which are reduced to water-soluble formazans, simplifying the assay protocol and improving its accuracy.[3] This evolution reflects a continuous drive towards greater sensitivity, convenience, and reliability in assessing cellular health.

The Biochemical Core: The Principle of Tetrazolium Salt Reduction

At the heart of all tetrazolium-based assays is a fundamental biochemical principle: the reduction of a weakly colored or colorless tetrazolium salt into a brightly colored formazan product by metabolically active cells. This conversion is not a passive process but is intimately linked to the cellular redox state, primarily through the activity of NAD(P)H-dependent cellular oxidoreductase enzymes.[4]

General Mechanism of Tetrazolium Salt Reduction in a Viable Cell.

The location of this reduction varies depending on the specific tetrazolium salt.

-

First Generation (e.g., MTT): These are positively charged molecules that can readily penetrate the cell membrane. Their reduction is believed to occur intracellularly, not only in the mitochondria but also in the cytoplasm and associated with the endosome/lysosome compartment and the plasma membrane.[5]

-

Second and Third Generations (e.g., XTT, WST-1, WST-8): These salts are generally negatively charged and largely cell-impermeable. Their reduction primarily occurs at the cell surface or via trans-plasma membrane electron transport.[5] To facilitate this, these assays often require an intermediate electron acceptor, such as phenazine methosulfate (PMS) or 1-methoxy PMS, which shuttles electrons from the intracellular environment to the extracellular tetrazolium salt.

Workflow Comparison: MTT vs. Water-Soluble Tetrazolium Salts (WST).

A Comparative Guide to Key Tetrazolium Assays

The choice of a tetrazolium assay depends on several factors, including the cell type, experimental goals, and required sensitivity. Below is a comparison of the most commonly used tetrazolium salts.

| Feature | MTT | XTT | WST-1 | WST-8 (CCK-8) |

| Formazan Solubility | Water-insoluble | Water-soluble | Water-soluble | Highly water-soluble |

| Solubilization Step | Required (e.g., DMSO, isopropanol) | Not required | Not required | Not required |

| Endpoint | Lytic (endpoint) | Non-lytic (kinetic possible) | Non-lytic (kinetic possible) | Non-lytic (kinetic possible) |

| Sensitivity | Moderate | High | High | Very High |

| Linear Range | Narrower | Wider than MTT | Wider than MTT | Widest |

| Toxicity to Cells | Reagent can be toxic | Low | Low | Very low |

| Absorbance Max (λmax) | ~570 nm | ~450-500 nm | ~420-480 nm | ~450 nm |

| Intermediate Electron Acceptor | Not required | Required (e.g., PMS) | Required (e.g., 1-methoxy-PMS) | Required (e.g., 1-methoxy-PMS) |

| Stability | Moderate | Less stable | More stable than XTT | Highly stable |

Experimental Protocols: A Step-by-Step Guide

Adherence to a well-defined protocol is critical for obtaining reproducible and accurate results. Below are standardized, step-by-step methodologies for the key tetrazolium assays.

MTT Assay Protocol (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This protocol is a foundational method for assessing cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well plate with cultured cells

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and culture overnight to allow for attachment.

-

Treatment: Expose cells to the test compound for the desired duration.

-

MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well.

-

Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at approximately 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background.

WST-1 Assay Protocol

This assay offers the convenience of a water-soluble formazan, eliminating the solubilization step.

Materials:

-

WST-1 reagent

-

96-well plate with cultured cells

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

WST-1 Addition: Add 10 µL of WST-1 reagent directly to each well containing 100 µL of culture medium.

-

Incubation: Incubate the plate for 0.5-4 hours at 37°C. The incubation time should be optimized for the specific cell line and density.

-

Absorbance Reading: Gently shake the plate for 1 minute. Measure the absorbance between 420 and 480 nm. A reference wavelength above 600 nm is recommended.

WST-8 (CCK-8) Assay Protocol

The WST-8 assay is known for its high sensitivity and stability.

Materials:

-

WST-8 (CCK-8) solution

-

96-well plate with cultured cells

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

WST-8 Addition: Add 10 µL of WST-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at approximately 450 nm.[6]

Trustworthiness and Self-Validation: Troubleshooting and Best Practices

To ensure the integrity of your data, it is crucial to be aware of potential pitfalls and to incorporate self-validating controls into your experimental design.

-

Cell-Free Controls: Always include wells with your test compound in culture medium but without cells. This will identify any direct reduction of the tetrazolium salt by your compound, which would lead to a false-positive signal.

-

Vehicle Controls: Wells containing cells treated with the vehicle (e.g., DMSO) used to dissolve your test compound are essential to account for any effects of the solvent on cell viability.

-

Background Controls: Include wells with culture medium and the tetrazolium reagent but no cells to measure the background absorbance.

-

Linear Range Determination: For each cell line, perform a cell titration experiment to determine the linear range of the assay. This ensures that the absorbance signal is directly proportional to the number of viable cells.

-

Interference from Phenol Red: The phenol red in most culture media can interfere with absorbance readings. If high background is an issue, consider using a phenol red-free medium for the assay.

-

Compound Color: If your test compound is colored, it may interfere with the colorimetric readout. Measure the absorbance of the compound alone at the assay wavelength to assess potential interference.

Conclusion: An Enduring Legacy and a Look to the Future

From their humble beginnings in chemical synthesis to their current status as a cornerstone of cell biology research, tetrazolium salts have had a profound impact on our ability to understand and manipulate cellular life. The evolution from the labor-intensive MTT assay to the sensitive and convenient water-soluble formazan-based assays like WST-8 demonstrates the continuous innovation in this field. As research moves towards more complex 3D cell culture models and high-throughput screening of vast compound libraries, the demand for robust, reliable, and scalable viability assays will only increase. The principles of tetrazolium reduction, established over a century ago, will undoubtedly continue to be refined and adapted, ensuring their relevance for generations of scientists to come.

References

-

Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In S. Markossian (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Altman, F. P. (1976). Tetrazolium salts and formazans. Progress in Histochemistry and Cytochemistry, 9(3), 1–56. [Link]

-

Comparison of Different Methods to Measure Cell Viability. (n.d.). Creative Bioarray. Retrieved January 2, 2026, from [Link]

-

Stockert, J. C., Horobin, R. W., & Blázquez-Castro, A. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta histochemica, 120(3), 159–167. [Link]

-

Vistica, D. T., Skehan, P., Scudiero, D., Monks, A., Pittman, A., & Boyd, M. R. (1991). Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production. Cancer research, 51(10), 2515–2520. [Link]

-

Stockert, J. C., Blázquez-Castro, A., Cañete, M., Horobin, R. W., & Villanueva, Á. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. SciSpace. [Link]

-

What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? (2024, March 4). Elabscience. Retrieved January 2, 2026, from [Link]

-

Optimizing Cell Viability Assays: Scenario-Based Guidance for Researchers. (2025, November 21). Online Inhibitor. Retrieved January 2, 2026, from [Link]

-

What is the appropriate wavelength for MTT assay? (2016, August 24). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Paull, K. D., Shoemaker, R. H., Boyd, M. R., Parsons, J. L., Risbood, P. A., Barbera, W. A., ... & Grote, M. (1988). The synthesis of XTT: a new tetrazolium reagent that is bioreducible to a water-soluble formazan. Journal of heterocyclic chemistry, 25(3), 911-914. [Link]

-

Sarı, C., Kolaylı, S., & Eyüpoğlu, F. C. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Medical Journal, 61(3), 281-288. [Link]

-

Sarı, C., Kolaylı, S., & Eyüpoğlu, F. C. (2021). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. ResearchGate. [Link]

-

Sarı, C., Kolaylı, S., & Eyüpoğlu, F. C. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Training and Research Hospital Medical Journal, 61(3), 281-288. [Link]

-

Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. ResearchGate. [Link]

-

Prashant, T., & Priya, S. (2020). Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. In Methods in Molecular Biology (Vol. 2149, pp. 1-13). Springer. [Link]

-

Cell viability and proliferation measurement. (n.d.). Takara Bio. Retrieved January 2, 2026, from [Link]

Sources

- 1. Tetrazolium salts and formazans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. rox-azide-5-isomer.com [rox-azide-5-isomer.com]

A Researcher's Guide to 2,3,5-Triphenyltetrazolium Bromide: Principles, Practices, and Pitfalls

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a Classic Redox Indicator

In the landscape of cell biology and tissue analysis, few reagents have demonstrated the enduring utility of 2,3,5-Triphenyltetrazolium Bromide (TTC), often referred to as Triphenyltetrazolium or simply Tetrazolium salt.[1] This unassuming, water-soluble compound serves as a powerful redox indicator, providing a clear, visual assessment of metabolic activity.[2][3] Its application spans from determining seed viability in agriculture to delineating infarcted tissue in preclinical stroke and myocardial infarction models.[1][4][5][6] This guide offers a deep dive into the core chemical properties of TTC, the biochemical basis for its function, detailed protocols for its application, and critical insights into potential confounders, empowering researchers to leverage this classic assay with precision and confidence.

Part 1: Fundamental Chemical and Physical Properties

This compound is a heterocyclic organic compound belonging to the tetrazolium salt family. The positively charged tetrazolium ring is the core functional component responsible for its redox activity.

Chemical Structure and Properties: The structure consists of a five-membered tetrazole ring substituted with three phenyl groups at the 2, 3, and 5 positions. This aromatic substitution pattern is crucial for the stability and redox potential of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅BrN₄ | [7] |

| Molecular Weight | 379.26 g/mol | [7] |

| Appearance | White to pale yellow crystalline powder | [7][8] |

| CAS Number | 1096-80-6 | [7][9] |

| Solubility | Water-soluble | [2][10] |

| Stability | Stable under recommended storage conditions (Room Temperature, protected from light) | [8] |

Synthesis Overview: Historically, the synthesis of TTC involved the oxidation of a pre-formed formazan compound.[11] Modern methods often involve a multi-step process starting with the reaction of benzaldehyde and phenylhydrazine to form benzaldehyde-phenylhydrazone.[12] This is followed by the preparation of a diazonium salt, which then reacts with the benzaldehyde-phenylhydrazone to produce 1,3,5-triphenyl formazan. The final step is the oxidation of this formazan to yield TTC.[12] These synthesis pathways, while established, require careful control of reaction conditions to ensure high purity and yield.[11][13]

Part 2: The Biochemical Mechanism of Action

The utility of TTC as a viability stain is entirely dependent on its biochemical reduction. In its oxidized state, TTC is a water-soluble, colorless molecule.[2][10] However, in the presence of metabolically active cells, it accepts electrons and is irreversibly reduced to 1,3,5-Triphenylformazan (TPF).[10]

The Role of Dehydrogenases: This reduction is not spontaneous; it is catalyzed by various dehydrogenase enzymes within the cell, particularly those involved in cellular respiration.[3][4][5] The mitochondrial electron transport chain is a primary site of this activity.[14] Living cells, with active respiratory systems, readily reduce TTC.[4] In contrast, necrotic or apoptotic cells, where these enzymatic pathways are compromised or inactive, lose this ability.[5][6]

The Product: Triphenylformazan (TPF): The resulting TPF is a lipid-soluble, intensely red-colored compound that is insoluble in water.[4][10][15] This insolubility causes it to precipitate within the cells, providing a direct and robust visual marker of metabolic function.[16] Healthy, viable tissues stain a deep red, while damaged or infarcted tissues, lacking the necessary dehydrogenase activity, remain unstained or pale.[1][4][5]

Part 3: Practical Applications and Experimental Protocols

The TTC assay is valued for its simplicity, cost-effectiveness, and rapid results.[4][5] It is widely applied in various fields.

Application 1: Assessment of Tissue Infarction (e.g., Brain, Heart)

A primary use of TTC staining is to visualize and quantify the area of infarction in organs like the heart and brain following ischemic events.[1][17] Healthy tissue, rich in dehydrogenases, stains red, while the infarcted core, devoid of metabolic activity, remains white or pale.[1]

Field Insight: The clarity of the TTC stain allows for a rapid and reliable method to measure infarct volume, which is a critical endpoint in many preclinical models of stroke and myocardial infarction.[1][5][6]

Protocol: TTC Staining for Cerebral Infarct Volume

-

Tissue Preparation: Following euthanasia, the brain is rapidly removed and placed in a cold saline solution.

-

Sectioning: The brain is sectioned into uniform coronal slices (e.g., 2 mm thickness). For consistency, a brain matrix is highly recommended.

-

Staining Solution: Prepare a 1-2% (w/v) solution of TTC in phosphate-buffered saline (PBS) or normal saline. Protect this solution from light.

-

Incubation: Immerse the brain slices in the TTC solution. Incubate at 37°C for 20-30 minutes in the dark. The incubation time may require optimization based on the specific tissue and experimental model.

-

Fixation (Optional but Recommended): After staining, slices can be transferred to a 10% formalin solution for fixation. This preserves the tissue and the stain for later imaging and analysis.

-

Imaging and Analysis: Photograph the stained slices promptly. The infarct area (unstained) and total hemispheric area can be measured using image analysis software (e.g., ImageJ). Infarct volume is calculated by integrating the infarct area across all slices.

Application 2: Cell Viability and Cytotoxicity Assays

While less common than MTT or XTT assays in high-throughput screening, TTC can be adapted for quantitative cell viability measurements in cultured cells.[7][15] This involves solubilizing the formazan product and measuring its absorbance.

Field Insight: The critical step in quantitative TTC assays is the complete solubilization of the formazan crystals. The choice of solvent can significantly impact the accuracy and reproducibility of the results.[18]

Protocol: Quantitative TTC Assay for Cultured Cells

-

Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight. Include wells for controls (untreated cells) and blanks (medium only).

-

Compound Treatment: Treat cells with the test compound for the desired duration.

-

TTC Incubation: Remove the treatment medium and add a fresh medium containing TTC (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C, protected from light.[19]

-

Formazan Solubilization: Carefully remove the TTC solution. Add a solubilization solvent to each well (e.g., Dimethyl sulfoxide (DMSO), ethanol, or a solution of sodium dodecyl sulfate in HCl).[18][20] Agitate the plate gently to ensure complete dissolution of the red formazan crystals.

-

Absorbance Measurement: Read the absorbance of the solution on a microplate reader. The optimal wavelength for formazan dissolved in ethanol is around 485 nm[15], while for DMSO it is closer to 483 nm.[21] A reference wavelength (e.g., >630 nm) can be used to subtract background noise.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells after subtracting the blank absorbance.

Application 3: Seed Viability Testing

The TTC test is a rapid and effective method for determining the viability of seeds, providing a quicker alternative to germination tests.[4] Viable embryos with active respiratory systems reduce the TTC to the red formazan, while non-viable embryos remain unstained.[2][4]

Field Insight: Proper seed preparation is crucial. Seeds often need to be soaked and carefully cut longitudinally to expose the embryo to the TTC solution without damaging it.[2][22]

Part 4: Troubleshooting and Scientific Integrity

While robust, the TTC assay is not without its pitfalls. Ensuring the trustworthiness of results requires an understanding of potential interferences and limitations.

1. False Positives (Apparent Viability):

-

Chemical Interference: Reducing agents present in the experimental system (e.g., thiol-containing compounds like dithiothreitol or N-acetylcysteine) can directly reduce TTC non-enzymatically.[19][20] This leads to color formation independent of cell metabolism, making a toxic compound appear safe.

-

Microbial Contamination: Bacteria or yeast in a cell culture can readily reduce TTC, leading to a strong false-positive signal.[23]

Self-Validation Check: Always run a parallel control where the test compound is added to cell-free medium with TTC. Any color change in this well indicates direct chemical reduction and invalidates the results for that compound.

2. False Negatives (Apparent Toxicity):

-

Metabolic Inhibition: A compound may not be directly cytotoxic but could inhibit the specific dehydrogenase enzymes responsible for TTC reduction. This would lead to a loss of signal, suggesting cell death when the cells might still be viable but metabolically altered.

-

Formazan Degradation: Certain compounds, particularly photosensitizers, can promote the degradation of the formazan product, leading to an underestimation of cell viability.[20]

Self-Validation Check: It is advisable to confirm results with a second, mechanistically different viability assay (e.g., a membrane integrity assay like Trypan Blue or a DNA synthesis assay) when screening novel compounds.

3. Assay Variability:

-

Incomplete Solubilization: In quantitative assays, incomplete dissolution of formazan crystals is a major source of error.[18] Ensure vigorous mixing and visually confirm that no crystals remain.

-

Inconsistent Timing: Incubation times for both cell treatment and TTC exposure should be kept consistent across all experiments to ensure reproducibility.[23]

-

pH and Light Exposure: The pH of the medium can influence the rate of TTC reduction.[24] Furthermore, extended exposure of TTC solutions to light can cause spontaneous reduction, increasing background absorbance.[19]

Conclusion

This compound remains a cornerstone reagent in life sciences due to its reliability, simplicity, and versatility. Its function as an honest reporter of cellular respiratory activity provides researchers with a powerful tool to assess cell health and tissue viability. By understanding the fundamental chemistry, the biochemical mechanism, and the potential sources of error, scientists can employ the TTC assay with a high degree of confidence, ensuring the generation of accurate, reproducible, and meaningful data in their research and development endeavors.

References

- A standard protocol for testing viability with the Triphenyl Tetrazolium Chloride (TTC) Test. (2016). Julius-Kühn-Archiv.

- TTC staining: Significance and symbolism. (n.d.). Wisdom Lib. Retrieved July 31, 2025.

- Benedek, A., Moricz, A., & Lapis, K. (n.d.). Use of TTC staining for the evaluation of tissue injury in the early phases of reperfusion after focal cerebral ischemia in rats. PubMed.

- This compound (EVT-287054). (n.d.). EvitaChem.

- TTC Assay: A Reliable Method for Seed Viability Testing and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A standard protocol for testing viability with the Triphenyl Tetrazolium Chloride (TTC) Test. (2016). CABI Digital Library.

- 2,3,5-TRIPHENYL TETRAZOLIUM BROMIDE AR Safety Data Sheet. (n.d.). Labkem.

- Use of TTC staining for the evaluation of tissue injury in the early phases of reperfusion after focal cerebral ischemia in rats. (n.d.). ResearchGate. Retrieved August 5, 2025.

- A Microscopic 2,3,5-Triphenyltetrazolium Chloride Assay for Accurate and Reliable Analysis of Myocardial Injury. (n.d.). JoVE. Retrieved November 28, 2025.

- Cell viability assays. (2019). Bio-protocol.

- Towill, L. E., & Mazur, P. (1975). Studies on the reduction of 2,3,5-triphenyltetrazolium chloride as a viability assay for plant tissue cultures. ResearchGate. Retrieved August 7, 2025.

- Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells. (2017). Bio-protocol.

- Plant Cell Suspension, Viability Assay, Activity, TTC, Formazan, Stress, Growth. (n.d.). J-Stage.

- A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed. (2023). Molecules.

- This compound. (n.d.). Chem-Impex.

- A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed. (2023). PubMed.

- Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (n.d.). BenchChem. Retrieved 2025.

- This compound | 1096-80-6. (n.d.). ChemicalBook. Retrieved December 18, 2024.

- Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). (n.d.). BenchChem. Retrieved December 31, 2025.

- Unlocking Biological Insights: The Role of 2,3,5-Triphenyltetrazolium Chloride (TTC) in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2,3,5-Triphenyltetrazolium | C19H15N4+. (n.d.). PubChem.

- A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed. (2023). ResearchGate. Retrieved October 12, 2025.

- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.

- Improved Formazan Dissolution for Bacterial MTT Assay. (2021). Applied and Environmental Microbiology.

- Witty, M. (2010). THE PROCESS FOR 2,3,5-TRIPHENYLTETRAZOLIUM CHLORIDE SYNTHESIS, AN INTELLECTUAL PROPERTY SEIZED IMMEDIATELY AFTER WORLD WAR II. IDEALS.

- 2,3,5-Triphenyl tetrazolium chloride (TTC) reduction as exponential growth phase marker for mammalian cells in culture and for myeloma hybridization experiments. (n.d.). PubMed.